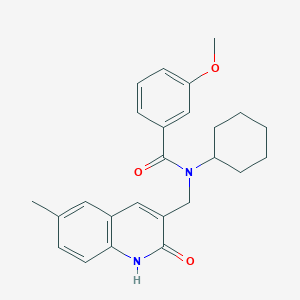
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as CXM, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CXM belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been reported to have anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is its broad-spectrum antiproliferative activity against various cancer cell lines. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide. One direction is to investigate the mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide in more detail, particularly its effects on various signaling pathways. Another direction is to explore the potential therapeutic applications of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide in other diseases, such as inflammatory disorders and viral infections. Additionally, the development of novel formulations of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide with improved solubility and pharmacokinetics could enhance its therapeutic potential.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves the reaction between 3-methoxybenzoyl chloride and N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)amine in the presence of a base. The reaction proceeds via an amide bond formation and yields N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide as a white solid.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to exhibit antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been reported to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-11-12-23-19(13-17)14-20(24(28)26-23)16-27(21-8-4-3-5-9-21)25(29)18-7-6-10-22(15-18)30-2/h6-7,10-15,21H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUKZRCBYJIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

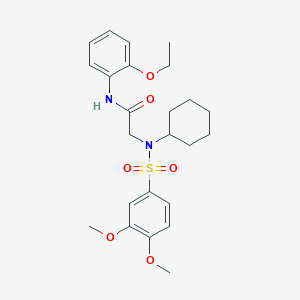
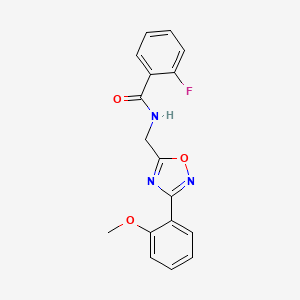
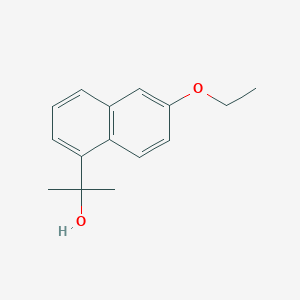
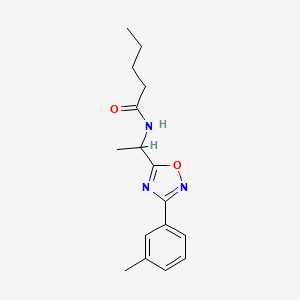
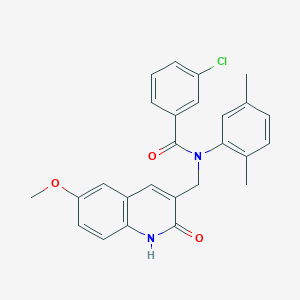
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)

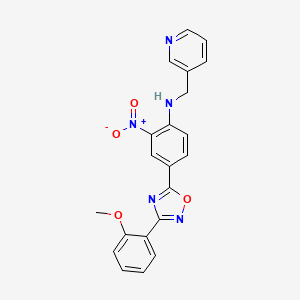
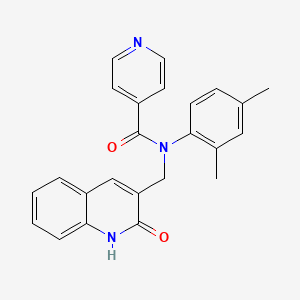
![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
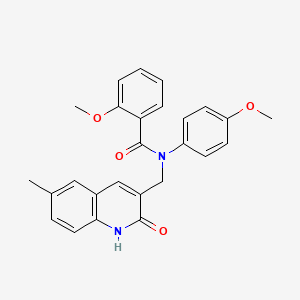

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)